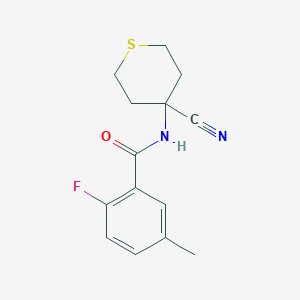
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide
説明
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring a cyano group, a thianyl group, and a fluorinated benzamide moiety, suggests potential utility in various scientific and industrial applications.
特性
IUPAC Name |
N-(4-cyanothian-4-yl)-2-fluoro-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNICIJRBSFEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC2(CCSCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thianyl Group: Starting with a suitable thiophene derivative, the thianyl group can be introduced through a series of reactions involving halogenation and subsequent substitution.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.
Formation of the Benzamide Moiety: The final step involves coupling the thianyl and cyano-substituted intermediate with a fluorinated benzoyl chloride under acidic or basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible pharmacological applications due to its benzamide structure.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorine groups could play a role in enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-Cyanothian-4-yl)-2-fluorobenzamide
- N-(4-Cyanothian-4-yl)-5-methylbenzamide
- N-(4-Cyanothian-4-yl)-2-chloro-5-methylbenzamide
Uniqueness
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is unique due to the presence of both a fluorine atom and a cyano group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to its analogs, such as increased metabolic stability or enhanced binding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


